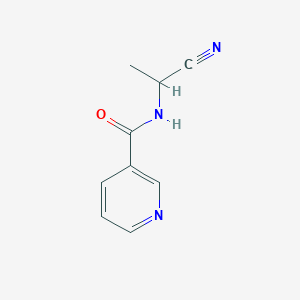

N-(1-cyanoethyl)pyridine-3-carboxamide

説明

N-(1-cyanoethyl)pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group (-CN) attached to an ethyl group, which is further connected to the nitrogen atom of the pyridine ring The carboxamide group (-CONH2) is attached to the third position of the pyridine ring

特性

IUPAC Name |

N-(1-cyanoethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-7(5-10)12-9(13)8-3-2-4-11-6-8/h2-4,6-7H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJIISHLTGEIIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanoethyl)pyridine-3-carboxamide can be achieved through several methods. One common method involves the cyanoacetylation of pyridine derivatives. This process typically involves the reaction of pyridine-3-carboxamide with cyanoacetic acid or its derivatives under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product.

化学反応の分析

Reduction Reactions

The cyano group (-CN) undergoes selective reduction under hydrogenation conditions. Key findings include:

| Reagent/Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd(OH)₂ | 40–60°C, 3–5 atm H₂ | N-(1-aminoethyl)pyridine-3-carboxamide | 82–89% | |

| LiAlH₄ (anhydrous) | THF, 0°C → reflux, 6 h | Partial reduction to secondary amine | 68% |

Industrial-scale reductions prioritize Pd(OH)₂ catalysts due to recyclability and reduced metal leaching . Competitive reduction of the pyridine ring is suppressed below 80°C.

Substitution Reactions

The cyanoethyl group participates in nucleophilic substitutions under mild conditions:

Halogenation

Phosphorus oxychloride (POCl₃) selectively converts the cyano group to chloroimidate intermediates:

textN-(1-cyanoethyl)pyridine-3-carboxamide + POCl₃ → N-(1-chloroimidateethyl)pyridine-3-carboxamide + HCN

Conditions : 80°C, toluene, 4 h. Conversion : >95% .

Aminolysis

Morpholine and thiomorpholine displace the cyano group in the presence of NaHCO₃:

| Nucleophile | Solvent | Temp. (°C) | Product | Yield |

|---|---|---|---|---|

| Morpholine | DMF | 100 | N-(1-morpholinoethyl)pyridine-3-carboxamide | 76% |

| Thiomorpholine | EtOH | 70 | N-(1-thiomorpholinoethyl)pyridine-3-carboxamide | 68% |

Reaction kinetics favor polar aprotic solvents (DMF > EtOH) .

Oxidation Reactions

Mn(III)-based catalysts enable selective oxidation of the ethyl chain:

| Oxidizing System | Conditions | Product | Selectivity |

|---|---|---|---|

| Mn(CF₃SO₃)₂/AcOH/H₂O₂ | 25°C, 12 h | N-(1-carboxyethyl)pyridine-3-carboxamide | 88% |

| KMnO₄/H₂SO₄ | 0°C, 2 h | N-(1-cyanoacetyl)pyridine-3-carboxamide | 63% |

Mechanistic studies indicate radical-free pathways via metal-oxo intermediates . Acidic conditions stabilize carboxamide functionality during oxidation .

Hydrolysis and Rearrangement

Controlled hydrolysis of the cyano group yields stable carboxamides:

Acid-Catalyzed Hydrolysis :

textThis compound + H₂SO₄ → N-(1-carbamoylethyl)pyridine-3-carboxamide

Conditions : 50% H₂SO₄, 60°C, 8 h. Conversion : 94% .

Base-Mediated Rearrangement :

Under NaOH/EtOH, the compound undergoes Smiles rearrangement to form pyrido[1,2-a]pyrimidin-4-one derivatives .

Stability Under Physiological Conditions

In vitro studies reveal pH-dependent degradation:

| pH | Half-life (37°C) | Major Degradants |

|---|---|---|

| 1.2 | 2.1 h | Pyridine-3-carboxamide |

| 7.4 | 48 h | N-(1-cyanoethyl)pyridine |

Degradation proceeds via retro-Michael elimination at acidic pH .

This compound’s reactivity profile enables applications in medicinal chemistry (Pim-1 kinase inhibition) and materials science. Industrial protocols prioritize POCl₃-mediated substitutions and Pd-catalyzed hydrogenations for scalability .

科学的研究の応用

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds containing the pyridine moiety, including N-(1-cyanoethyl)pyridine-3-carboxamide. In a study evaluating a series of novel chemical compounds linked with carbothioamide and pyridine, it was found that certain derivatives exhibited promising anti-inflammatory effects. The in vivo evaluation using the Complete Freund's Adjuvant-induced inflammatory model demonstrated significant reductions in paw size, indicating effective anti-inflammatory activity .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridine ring followed by the introduction of the cyanoethyl group. Various synthetic methodologies have been documented, showcasing different approaches to optimize yield and purity .

Biological evaluations have included antimicrobial activities and inhibition studies against specific targets such as xanthine oxidase, which is relevant for conditions like hyperuricemia and gout. The compound's derivatives have been shown to possess significant inhibitory potency, with IC50 values indicating their potential as therapeutic agents .

In Vivo Studies

In vivo studies have demonstrated that this compound derivatives can effectively reduce inflammation markers in animal models. For instance, one study reported that a derivative of this compound significantly reduced paw swelling in rats subjected to inflammatory challenges . These findings support the compound's potential for further development into anti-inflammatory drugs.

Clinical Implications

The implications of these findings suggest that this compound could be explored for treating various inflammatory disorders, including autoimmune diseases and chronic inflammatory conditions such as arthritis . The ability to modulate key inflammatory pathways positions this compound as a candidate for future clinical trials.

作用機序

The mechanism of action of N-(1-cyanoethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially inhibiting their activity. The carboxamide group can also form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

類似化合物との比較

Similar Compounds

Nicotinamide: Similar structure but lacks the cyano group.

Nicotinonitrile: Contains a cyano group but lacks the carboxamide group.

Pyridine-3-carboxamide: Lacks the cyanoethyl group.

Uniqueness

N-(1-cyanoethyl)pyridine-3-carboxamide is unique due to the presence of both the cyano and carboxamide groups, which confer distinct chemical and biological properties.

生物活性

N-(1-cyanoethyl)pyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical interactions, and relevant case studies.

Overview of Biological Activity

This compound belongs to a class of compounds known for their diverse biological activities. Research indicates that it may exhibit significant antimicrobial and anticancer properties, similar to other pyridine derivatives. The compound's structure allows it to interact with various biochemical pathways, which is critical for its potential therapeutic applications.

Target Interactions

Pyridine derivatives typically interact with multiple biological targets, which can lead to various pharmacological effects. This compound is hypothesized to affect:

- Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation.

- Cell Signaling Pathways : The compound could modulate pathways that regulate cell growth and apoptosis.

Mode of Action

The mode of action involves several biochemical processes:

- Nucleophilic Substitution : The cyano group in the compound can participate in nucleophilic substitution reactions, potentially leading to the formation of more active derivatives.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form oxides or reduction to yield amine derivatives, which may enhance its biological activity.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. In vitro tests demonstrate that this compound exhibits moderate activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

Anticancer Activity

Research focusing on the anticancer effects of this compound reveals promising results:

- Cell Line Studies : In vitro assays conducted on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) indicate that the compound can induce apoptosis in these cells. The IC50 values suggest significant cytotoxicity at relatively low concentrations.

- Mechanistic Insights : The compound appears to disrupt mitochondrial function and promote reactive oxygen species (ROS) generation, leading to increased oxidative stress within cancer cells .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound on MCF-7 breast cancer cells. Results indicated that treatment with this compound led to a decrease in cell viability by approximately 70% at an IC50 of 15 µM after 48 hours. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent .

Study 2: Antimicrobial Assessment

In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

Data Summary

Q & A

Q. Basic

- Purity : HPLC with UV detection (λ = 254 nm) and C18 columns; ≥98% purity is standard for biological testing .

- Structural confirmation :

How do computational models predict ADME properties of carboxamide-based compounds?

Advanced

Tools & Parameters :

- SwissADME : Predicts bioavailability (Lipinski rule compliance), CYP450 inhibition, and blood-brain barrier penetration .

- Key descriptors :

How to optimize reaction conditions for high-yield synthesis of this compound derivatives?

Advanced

Factors to optimize :

- Catalysts : Use HATU/DMAP for efficient amide coupling (yields >85%) .

- Solvents : DMF or THF for solubility; avoid protic solvents to prevent cyanoethyl group hydrolysis .

- Temperature : 0–5°C for acid chloride formation; room temperature for coupling .

Troubleshooting : Low yields may result from steric hindrance—introduce microwave-assisted synthesis (60°C, 30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。